molecular formula C18H25N3O3S B2927162 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide CAS No. 877648-14-1

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

Cat. No. B2927162
CAS RN: 877648-14-1
M. Wt: 363.48
InChI Key: DCYVSDITKJQDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, also known as FPEES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Scientific Research Applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide

Antiviral Activity: N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that compounds with a furan nucleus could also be promising antiviral agents .

Anti-HIV Activity: The structural similarity of this compound to indole derivatives, which have been reported to possess anti-HIV activity, indicates that it may also be effective against HIV-1 and HIV-2 strains. This is particularly relevant for compounds that can inhibit viral replication in acutely infected cells .

Antibacterial Activity: Furan derivatives are known for their antibacterial activity, which makes them valuable in the search for new antimicrobial agents. The inclusion of the furan nucleus in pharmaceutical compounds has led to the development of drugs with significant antibacterial properties, especially against gram-positive bacteria .

Catalysis in Organic Synthesis: The compound’s furan ring makes it a candidate for use in catalytic organic synthesis. Furan derivatives are often used as intermediates in the synthesis of various chemical precursors, demonstrating the compound’s potential in green chemistry and sustainable technology applications .

Pharmacological Research: Due to the diverse biological activities of indole and furan derivatives, such as anti-inflammatory, anticancer, and antidiabetic effects, this compound could be a valuable scaffold for pharmacological research. It may help in developing new therapeutic agents with broad-spectrum biological activities .

Biomass Conversion: The furan nucleus is a key feature in the conversion of biomass into valuable chemical precursors. This compound could play a role in the transformation of biomass into high-value chemicals, contributing to the advancement of sustainable chemistry .

Development of Novel Compounds: The furan ring in the compound’s structure is a versatile moiety that can be utilized to synthesize novel compounds. This is particularly important in the realm of drug discovery, where new structures are constantly being explored for their therapeutic potential .

Green Technology: Given the importance of sustainability, the compound’s potential applications in green technology are significant. Its role as a precursor in the synthesis of environmentally friendly materials and its involvement in green synthesis processes highlight its relevance in this field .

Mechanism of Action

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-2-25(22,23)19-15-17(18-9-6-14-24-18)21-12-10-20(11-13-21)16-7-4-3-5-8-16/h3-9,14,17,19H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVSDITKJQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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